molecular formula C9H16O3 B6148086 2-cyclohexyl-2-hydroxypropanoic acid CAS No. 88051-46-1

2-cyclohexyl-2-hydroxypropanoic acid

Cat. No.: B6148086
CAS No.: 88051-46-1
M. Wt: 172.2
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Description

2-Cyclohexyl-2-hydroxypropanoic acid is a carboxylic acid derivative characterized by a cyclohexyl group and a hydroxyl group attached to the α-carbon of the propanoic acid backbone. The cyclohexyl moiety enhances lipid solubility, which may influence bioavailability and tissue distribution .

Properties

CAS No.

88051-46-1

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis and decarboxylation . Another method includes the oxidation of 2-cyclohexyl-2-hydroxypropanal using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclohexanone in the presence of a suitable catalyst, followed by oxidation and hydrolysis steps . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-cyclohexyl-2-oxopropanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-cyclohexyl-2-hydroxypropanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products Formed:

    Oxidation: 2-Cyclohexyl-2-oxopropanoic acid.

    Reduction: 2-Cyclohexyl-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexyl-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . The compound’s hydroxy and carboxyl groups play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The hydroxyl and cyclohexyl groups’ positions significantly alter chemical behavior:

  • 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid (CAS 861451-23-2): The 4-hydroxy configuration allows for better hydrogen-bonding interactions, increasing solubility in polar solvents .
  • 2-Cyclohexylpropanoic acid (CAS 701-97-3): Lacks the hydroxyl group, resulting in higher lipophilicity and faster membrane permeation but lower metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) LogP Key Feature(s)
2-Cyclohexyl-2-hydroxypropanoic acid* C₉H₁₆O₃ ~172.22 Moderate ~1.8 Hydroxyl enhances polarity
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid C₁₀H₁₈O₃ 186.25 Low 2.1 Steric hindrance at 3-position
2-Cyclohexylpropanoic acid C₉H₁₆O₂ 156.22 Very low 3.0 High lipophilicity
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Moderate 1.5 Sulfur-containing heterocycle

*Estimated values based on structural analogs.

Research Findings and Key Contrasts

  • Biotransformation Pathways: Cyclohexyl isocyanates, formed during nitrosourea degradation, are inactive metabolites , suggesting that hydroxylation in this compound might prevent toxic intermediate formation.
  • Stereochemical Impact: The spatial arrangement of substituents (e.g., 3-hydroxy vs. 4-hydroxy) affects receptor binding. For example, 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid has shown higher affinity for enzymatic targets in preclinical studies .

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